Superior Aqueous Solubility of Hydrochloride Salt vs. Free Base or Alternative Salts for Aqueous-Phase Reactions
4-(Chloromethyl)pyridine hydrochloride demonstrates water solubility of 750 g/L at 20 °C, a value that enables high-concentration aqueous reaction conditions without requiring organic co-solvents [1]. This solubility is a direct consequence of the hydrochloride salt form, which enhances ionic character relative to the free base .
| Evidence Dimension | Water solubility at 20 °C |
|---|---|
| Target Compound Data | 750 g/L |
| Comparator Or Baseline | Free base (4-(chloromethyl)pyridine): limited water solubility without salt formation; Bromo analog (4-(bromomethyl)pyridine): lower water solubility due to reduced ionic character |
| Quantified Difference | Target exhibits high aqueous solubility enabling aqueous-phase protocols; free base and bromo analog require organic co-solvents for comparable concentrations |
| Conditions | 20 °C, water |
Why This Matters
High water solubility eliminates the need for organic co-solvents in aqueous-phase reactions, reducing solvent costs, simplifying workup, and improving compatibility with green chemistry principles.
- [1] ChemicalBook. (2024). 4-(Chloromethyl)pyridine hydrochloride CAS 1822-51-1. Water solubility: 750 g/L (20 °C). View Source
